![molecular formula C7H4BrIN2 B1449065 5-Bromo-3-iodo-imidazo[1,2-a]pyridine CAS No. 1823380-39-7](/img/structure/B1449065.png)

5-Bromo-3-iodo-imidazo[1,2-a]pyridine

Übersicht

Beschreibung

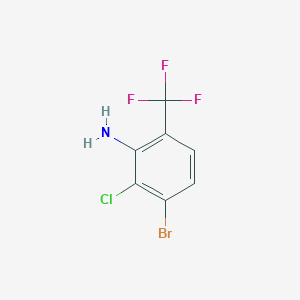

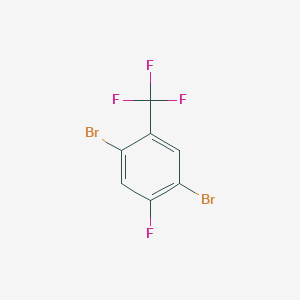

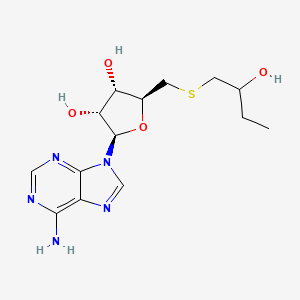

5-Bromo-3-iodo-imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrIN2 . It falls within the class of heterocyclic compounds and exhibits interesting properties due to its fused imidazo-pyridine ring system. The compound is an off-white solid and has a molecular weight of approximately 322.93 g/mol .

Synthesis Analysis

The synthesis of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine can be achieved through various methods. One notable approach is the solvent- and catalyst-free synthesis , which offers an eco-friendly alternative. Researchers have reported the condensation of suitable precursors to form this heterocyclic compound . Further exploration of synthetic routes and optimization is essential for efficient production.

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-imidazo[1,2-a]pyridine consists of a fused imidazo-pyridine ring system, with bromine and iodine substituents at specific positions. The arrangement of atoms and bonds within the ring influences its reactivity and properties. Crystallographic studies provide insights into the precise geometry and bond angles .

Wissenschaftliche Forschungsanwendungen

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed .

- Results : Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb .

-

Direct Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : Imidazo[1,2-a]pyridines are crucial target products and key intermediates, developed in the past decade .

- Method : This involves metal-free direct synthesis of imidazo[1,2-a]pyridines .

- Results : Several procedures for the synthesis of this fascinating framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .

-

Optoelectronic Devices and Sensors

- Field : Material Science

- Application : Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices and sensors .

- Method : The specific methods of application or experimental procedures would depend on the specific device or sensor being developed .

- Results : Promising innovations have been reported in different technological applications .

-

Anti-Cancer Drugs

- Field : Medicinal Chemistry

- Application : Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .

- Method : The specific methods of application or experimental procedures would depend on the specific drug being developed .

- Results : Promising innovations have been reported in different pharmaceutical applications .

-

Emitters for Confocal Microscopy and Imaging

- Field : Biomedical Imaging

- Application : Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

- Method : The specific methods of application or experimental procedures would depend on the specific imaging technique being used .

- Results : Promising innovations have been reported in different imaging applications .

-

Anti-Tuberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed .

- Results : Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb .

-

Synthesis of Imidazo[1,2-a]pyridines

- Field : Synthetic Chemistry

- Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- Method : This involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .

- Results : Several procedures for the synthesis of this fascinating framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .

Eigenschaften

IUPAC Name |

5-bromo-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOYQYSQYCGGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)